molecular formula C28H25FN2O4S2 B15155074 N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)-N-{4-[(phenylsulfanyl)methyl]phenyl}glycinamide

N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)-N-{4-[(phenylsulfanyl)methyl]phenyl}glycinamide

Cat. No.: B15155074
M. Wt: 536.6 g/mol
InChI Key: GWDSIIZRSOPPHF-UHFFFAOYSA-N
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Description

N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)-N-{4-[(phenylsulfanyl)methyl]phenyl}glycinamide is a complex organic compound characterized by the presence of multiple functional groups, including sulfonyl, methoxy, and sulfanyl groups

Preparation Methods

The synthesis of N2-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)-N-{4-[(phenylsulfanyl)methyl]phenyl}glycinamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the sulfonyl group: This can be achieved by reacting 4-fluorobenzenesulfonyl chloride with an appropriate amine under basic conditions.

    Introduction of the methoxy group: This step involves the reaction of 4-methoxyaniline with a suitable coupling agent.

    Attachment of the sulfanyl group: This can be done by reacting 4-(phenylsulfanyl)methylbenzene with a halogenated intermediate.

    Formation of the glycinamide backbone: This involves the reaction of the intermediate compounds with glycine or its derivatives under controlled conditions.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)-N-{4-[(phenylsulfanyl)methyl]phenyl}glycinamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

    Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds, using palladium catalysts and boronic acids.

Scientific Research Applications

N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)-N-{4-[(phenylsulfanyl)methyl]phenyl}glycinamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound’s unique functional groups make it suitable for the development of advanced materials with specific properties, such as conductivity or fluorescence.

    Biological Studies: It can be used as a probe to study biological pathways and interactions due to its ability to interact with various biomolecules.

    Industrial Applications: The compound can be used in the synthesis of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of N2-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)-N-{4-[(phenylsulfanyl)methyl]phenyl}glycinamide involves its interaction with specific molecular targets. The sulfonyl and methoxy groups can form hydrogen bonds with target proteins, while the sulfanyl group can participate in redox reactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)-N-{4-[(phenylsulfanyl)methyl]phenyl}glycinamide can be compared with similar compounds such as:

    N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)-N-{4-[(phenylsulfanyl)methyl]phenyl}glycinamide: This compound has a chlorine atom instead of a fluorine atom, which can affect its reactivity and biological activity.

    N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-hydroxyphenyl)-N-{4-[(phenylsulfanyl)methyl]phenyl}glycinamide: The presence of a hydroxy group instead of a methoxy group can influence the compound’s solubility and hydrogen bonding capacity.

    N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)-N-{4-[(phenylsulfanyl)methyl]phenyl}alaninamide: The substitution of glycine with alanine can alter the compound’s steric properties and interaction with biological targets.

These comparisons highlight the unique features of N2-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)-N-{4-[(phenylsulfanyl)methyl]phenyl}glycinamide, such as its specific functional groups and their influence on its chemical and biological properties.

Properties

Molecular Formula

C28H25FN2O4S2

Molecular Weight

536.6 g/mol

IUPAC Name

2-(N-(4-fluorophenyl)sulfonyl-4-methoxyanilino)-N-[4-(phenylsulfanylmethyl)phenyl]acetamide

InChI

InChI=1S/C28H25FN2O4S2/c1-35-25-15-13-24(14-16-25)31(37(33,34)27-17-9-22(29)10-18-27)19-28(32)30-23-11-7-21(8-12-23)20-36-26-5-3-2-4-6-26/h2-18H,19-20H2,1H3,(H,30,32)

InChI Key

GWDSIIZRSOPPHF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N(CC(=O)NC2=CC=C(C=C2)CSC3=CC=CC=C3)S(=O)(=O)C4=CC=C(C=C4)F

Origin of Product

United States

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